molecular formula C16H19N3O3S2 B12152626 ethyl N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate

ethyl N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate

Cat. No.: B12152626
M. Wt: 365.5 g/mol
InChI Key: YAVGTWUVEKNCBM-UHFFFAOYSA-N
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Description

Ethyl N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate is a thienopyrimidine derivative characterized by a fused bicyclic core (5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine) linked via a sulfanyl-acetyl-glycinate ester side chain. Synthesis typically involves nucleophilic substitution reactions, such as the displacement of a chlorinated pyrimidine intermediate with thiol-containing reagents (e.g., glycinate derivatives) under reflux conditions .

Properties

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]acetate

InChI

InChI=1S/C16H19N3O3S2/c1-2-22-13(21)7-17-12(20)8-23-15-14-10-5-3-4-6-11(10)24-16(14)19-9-18-15/h9H,2-8H2,1H3,(H,17,20)

InChI Key

YAVGTWUVEKNCBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate typically involves multi-step organic reactionsThe final step involves the esterification of the glycine moiety with ethyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization and chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs

Thieno[2,3-d]pyrimidine derivatives often differ in substituents at the 2-, 4-, and 7-positions of the core, as well as the nature of the side chain. Key analogs include:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Source
Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate 4-anilino, 2-sulfanyl-acetate C₂₀H₂₁N₃O₂S₂ 407.53
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide 4-sulfanyl-acetamide, 4-Cl-3-CF₃-phenyl C₁₉H₁₅ClF₃N₃OS₂ 457.92
N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 2-sulfanyl-acetamide, 4-oxo, 3-(4-MeO-phenyl) C₂₇H₂₇N₃O₃S₂ 505.7

Key Observations :

  • Substitution at the 4-position (e.g., chloro, methoxy, or oxo groups) influences electronic properties and binding affinity .

Key Observations :

  • The target compound’s glycinate moiety may reduce cytotoxicity (higher IC₅₀) compared to chlorinated analogs, as seen in acetohydrazide derivatives .
  • Antimicrobial efficacy correlates with electron-withdrawing substituents (e.g., nitro, chloro) on the aryl group .

Physicochemical Properties

Lipophilicity (ClogP) and molecular weight are critical for pharmacokinetics:

Compound ClogP Molecular Weight (g/mol) Aqueous Solubility (Predicted) Source
Target compound (glycinate ester) ~1.5* ~450† Moderate Inferred
2-Chloro-N'-(tetrahydrobenzothienopyrimidin-4-yl)acetohydrazide 4.54 309.8 Low
N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide 2.98 324.41 Moderate

*Predicted based on glycinate’s polarity; †Estimated from structural analogs.

Key Observations :

  • The glycinate ester’s lower ClogP compared to chlorinated analogs suggests better bioavailability .
  • Higher molecular weight in hexahydro derivatives (e.g., ) may limit blood-brain barrier penetration.

Spectroscopic and Structural Features

  • NMR Shifts : Pyridyl amide derivatives (e.g., ) show distinct ¹H NMR signals at δ 11.18 (NH) and δ 8.01 (CH), whereas acetamide analogs (e.g., ) exhibit downfield shifts due to electron-withdrawing substituents.
  • Crystal Packing: Fused thienopyrimidine rings adopt planar conformations, stabilized by C–H···O/N hydrogen bonds, as seen in ethyl 2-phenyl-4-(prop-2-yn-1-yloxy) derivatives .

Biological Activity

Ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

1. Chemical Structure and Synthesis

The compound features a unique structure that incorporates a tetrahydrobenzothieno moiety and a glycinate group. Its molecular formula is C14H18N2O2SC_{14}H_{18}N_2O_2S with a molar mass of approximately 282.36 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzothieno moiety : This involves the cyclization of appropriate precursors.
  • Sulfanylation : Introduction of the sulfanyl group to enhance biological activity.
  • Acetylation and glycinylation : To form the final product with desired functional groups.

Each step requires careful optimization to achieve high yield and purity, often employing purification techniques such as recrystallization or chromatography .

2. Biological Activity

Preliminary studies suggest that ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate exhibits various biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures show significant antimicrobial properties against various pathogens. For instance, derivatives of benzothieno compounds have demonstrated efficacy against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans . Ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate may exhibit comparable activity due to its structural features.

Anticancer Potential

The presence of the tetrahydrobenzothieno structure is linked to anticancer properties in similar compounds. Studies have shown that certain benzothieno derivatives can inhibit cancer cell proliferation by inducing apoptosis . Further investigation into this compound could reveal specific mechanisms of action against various cancer cell lines.

Anti-inflammatory Effects

Compounds sharing structural similarities with ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate have been noted for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines .

3. Comparative Analysis with Related Compounds

To understand the potential of ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate better, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(morpholin-4-yl)ethyl]acetamideBenzothieno structure with amino groupAnticancer properties
Ethyl N-[3-(2-thienyl)acryloyl]glycinateContains thienyl groupAntimicrobial activity
2-{[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]}amino benzoic acidSimilar sulfanylationPotential anti-inflammatory effects

This table illustrates how ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate could stand out due to its combination of functionalities that may enhance solubility and bioavailability compared to simpler analogs .

4. Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the biological activities expected from ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate:

  • Study on Benzothiophene Derivatives : This research evaluated various benzothiophene derivatives for their antimicrobial activity and found significant efficacy against both gram-positive and gram-negative bacteria .
  • Anticancer Activity Research : A study on tetrahydrobenzothiophene derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

These findings underscore the importance of further research into ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate for potential therapeutic applications.

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